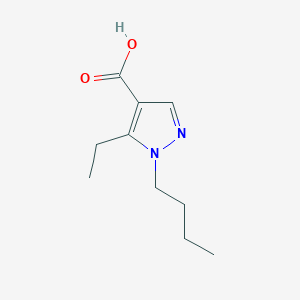

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-butyl-5-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACVCJKSAXCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of pyrazole derivatives. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, antibacterial, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-butyl-5-ethyl-pyrazole | 0.02 | 0.01 | 2.0 |

| Celecoxib | 0.10 | 0.05 | 2.0 |

| Other Pyrazole Derivative | 0.04 | 0.02 | 2.0 |

The above data indicates that the compound exhibits a selectivity index that suggests it may be more effective against COX-2 than COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been documented. A study evaluating various substituted pyrazoles demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 1-butyl-5-ethyl-pyrazole | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Standard Antibiotic | Penicillin | 16 |

These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Insecticidal Activity

Insecticidal properties have also been explored for pyrazole derivatives. A study reported that several synthesized pyrazoles exhibited substantial insecticidal activity against pests like Aphis fabae.

Table 3: Insecticidal Activity Against Aphis fabae

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| 1-butyl-5-ethyl-pyrazole | 12.5 | 85.7 |

| Imidacloprid | 12.5 | 90.0 |

This data indicates that the compound has comparable efficacy to standard commercial insecticides .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Properties : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, with findings showing that some compounds had superior activity compared to traditional NSAIDs like diclofenac .

- Antibacterial Evaluation : Research conducted on various pyrazole derivatives indicated that structural modifications significantly influenced antibacterial potency, with some compounds demonstrating MIC values lower than those of established antibiotics .

- Insecticidal Studies : The insecticidal activity was evaluated using various concentrations against Aphis fabae, revealing promising results that suggest further exploration into agricultural applications .

Scientific Research Applications

Medicinal Chemistry

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid has shown potential therapeutic properties, including:

- Enzyme Inhibition : The compound acts as an inhibitor of succinate dehydrogenase (SDH), which is crucial in the citric acid cycle, potentially leading to altered energy production in cells.

- Anticancer Activity : Preclinical studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways.

Biological Research

The compound is investigated for its interactions with biological macromolecules:

- Cell Signaling : It influences various cell signaling pathways, affecting gene expression and cellular metabolism. Its role as a non-ionic organic buffering agent makes it suitable for maintaining pH in biological assays .

Agricultural Chemistry

Research indicates that derivatives of pyrazole compounds, including this one, can be utilized in the development of agrochemicals, enhancing crop protection and yield .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation. The compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

In vitro assays highlighted the compound's ability to inhibit SDH effectively. The inhibition was characterized by a dose-dependent response, with IC50 values indicating substantial potency compared to other known inhibitors. This property positions it as a candidate for metabolic research and potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Alkyl vs. Aromatic Groups: The 1-butyl and 5-ethyl groups in the target compound enhance lipophilicity compared to phenyl-substituted analogs (e.g., 5-methyl-1,3-diphenyl derivative) . This may influence membrane permeability in biological applications. Steric and Conformational Effects: The cyclopropyl group in 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid introduces ring strain, which could affect conformational stability and intermolecular interactions .

- Synthetic Routes: Ester hydrolysis is a common method for pyrazole carboxylic acid synthesis, as seen in 5-methyl-1,3-diphenyl and chloroquinoline-containing derivatives .

Physicochemical and Functional Comparisons

Key Observations:

- Lipophilicity : The target compound’s butyl and ethyl groups likely increase logP compared to phenyl or nitro-substituted analogs, favoring applications in lipid-rich environments .

- Hydrogen Bonding : Carboxylic acid groups enable hydrogen bonding, critical for crystal packing (e.g., 5-methyl-1,3-diphenyl derivative’s crystallinity) and biological target interactions.

- Biological Activity : Methylsulfanyl-containing pyrazole esters exhibit analgesic/anti-inflammatory activity, suggesting that substituent choice directly impacts pharmacological profiles .

Preparation Methods

Preparation of 1-alkyl-pyrazole-5-carboxylic Esters via Enolate and N-alkylhydrazinium Salt Reaction

A key patented method (US6297386B1) describes the preparation of 1-alkyl-pyrazole-5-carboxylic esters, which are precursors to the corresponding acids, through the reaction of enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in the presence of solvents such as alcohols. The process can be summarized as follows:

Step 1: Formation of Enolate of 2,4-Diketocarboxylic Ester

A 2,4-diketocarboxylic ester is treated with a base (alkoxide) to form the enolate ion. The base is typically an alkoxide of a monovalent metal such as sodium, lithium, or potassium. The reaction is carried out in a suitable solvent, often a C1-C4 alcohol.

Step 2: Preparation of N-alkylhydrazinium Salt

Alkylhydrazine is reacted with a carboxylic acid in the presence of alcohol to form the N-alkylhydrazinium salt. This salt is typically handled in aqueous or alcoholic solution due to the toxicity and explosive nature of pure alkylhydrazines.

Step 3: Cyclization Reaction

The enolate solution is mixed with the N-alkylhydrazinium salt solution under controlled conditions, often with water added to facilitate the reaction. The reaction proceeds to form 1-alkyl-pyrazole-5-carboxylic esters.

Step 4: Hydrolysis

The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding 1-alkyl-pyrazole-5-carboxylic acid.

This method is advantageous because it avoids the formation of isomeric mixtures that complicate purification, a common problem in alternative methods involving direct alkylation of pyrazole esters or reaction of diketocarboxylic esters with alkylhydrazines.

Alternative Alkylation Method

Another approach involves alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates to introduce the alkyl group at the nitrogen atom. However, this method often leads to mixtures of isomers requiring chromatographic separation, which reduces overall efficiency.

Reaction Conditions and Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | C1-C4 alcohols (e.g., methanol, ethanol) | Used for enolate formation and hydrazinium salt solution |

| Base for Enolate Formation | Alkoxides of Li, Na, K, Mg, Ca | Sodium, lithium, and magnesium preferred |

| Molar Ratio (Enolate : Hydrazinium Salt) | 0.9:1 to 1.1:1 | Approximately equimolar amounts preferred |

| Water Content in Reaction Mixture | 10-60% by weight (preferably 15-40%) | Facilitates solubility and reaction progression |

| Temperature | Ambient to moderate heating (not specified exactly) | Heating may be used to dissolve precipitates |

| Reaction Medium Volume | 100-2000 mL per mole of reactants (preferably 250-500 mL) | Ensures stirrable suspension or solution |

Advantages and Challenges

-

- The reaction of enolates with N-alkylhydrazinium salts provides better selectivity and yields of the desired 1-alkyl-pyrazole-5-carboxylic esters.

- Avoids formation of difficult-to-separate isomeric mixtures.

- Can be performed in solution with controlled addition of water and solvents for optimal reaction conditions.

-

- Handling of alkylhydrazines requires stringent safety measures due to toxicity and explosive potential.

- Preparation of pure N-alkylhydrazinium salts is necessary to avoid side reactions.

- Some by-products may complicate purification, although less so than in alternative methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Pros | Cons |

|---|---|---|---|

| Enolate + N-alkylhydrazinium Salt (Preferred) | 2,4-diketocarboxylic ester enolate, N-alkylhydrazinium salt | High selectivity, fewer isomers, scalable | Requires handling toxic alkylhydrazines |

| Direct Alkylation of Pyrazole Esters | Pyrazole-3-carboxylic esters, alkyl halides or sulfates | Simple reagents | Mixture of isomers, difficult separation |

| Cyclization of 2,4-diketocarboxylic esters with alkylhydrazines | 2,4-diketocarboxylic esters, alkylhydrazines | Straightforward cyclization | Isomer mixtures, purification challenges |

Research Findings and Literature Insights

Studies have shown that reaction of ethyl 2,4-dioxopentanecarboxylate with methyl hydrazine yields a 1:1 mixture of isomeric pyrazole carboxylates, highlighting the importance of selective preparation methods to avoid such mixtures (Austr. J. Chem. 36, 135-147 (1983)).

The patented method (US6297386B1) addresses these issues by using N-alkylhydrazinium salts instead of free alkylhydrazines, improving selectivity and safety.

The reaction conditions, including solvent choice, water content, and molar ratios, have been optimized to maintain solubility and reaction efficiency.

Metal alkoxides such as sodium or lithium alkoxides are preferred bases for enolate formation due to their reactivity and availability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.